N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)pyrimidin-4-amine N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1203399-70-5
VCID: VC11979595
InChI: InChI=1S/C21H23N3O3/c1-25-17-7-5-16(6-8-17)18-13-21(24-14-23-18)22-11-10-15-4-9-19(26-2)20(12-15)27-3/h4-9,12-14H,10-11H2,1-3H3,(H,22,23,24)
SMILES: COC1=CC=C(C=C1)C2=CC(=NC=N2)NCCC3=CC(=C(C=C3)OC)OC
Molecular Formula: C21H23N3O3
Molecular Weight: 365.4 g/mol

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)pyrimidin-4-amine

CAS No.: 1203399-70-5

Cat. No.: VC11979595

Molecular Formula: C21H23N3O3

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)pyrimidin-4-amine - 1203399-70-5

Specification

CAS No. 1203399-70-5
Molecular Formula C21H23N3O3
Molecular Weight 365.4 g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)pyrimidin-4-amine
Standard InChI InChI=1S/C21H23N3O3/c1-25-17-7-5-16(6-8-17)18-13-21(24-14-23-18)22-11-10-15-4-9-19(26-2)20(12-15)27-3/h4-9,12-14H,10-11H2,1-3H3,(H,22,23,24)
Standard InChI Key JUUDDNXIBNPQCB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CC(=NC=N2)NCCC3=CC(=C(C=C3)OC)OC
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=NC=N2)NCCC3=CC(=C(C=C3)OC)OC

Introduction

Key Features:

  • Pyrimidine Core: Pyrimidines are heterocyclic aromatic compounds that play a critical role in biological systems (e.g., nucleotides like cytosine, thymine, and uracil).

  • Substituents: The presence of methoxy groups in both phenyl rings suggests potential electron-donating effects, which may influence the compound's reactivity and biological activity.

Potential Applications

While no specific data is available for this compound, structurally similar pyrimidine derivatives have been studied extensively for their biological properties:

  • Pharmacological Activity:

    • Pyrimidines are commonly explored in drug discovery for their roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds.

    • Methoxy-substituted phenyl groups often enhance lipophilicity, potentially improving cell membrane permeability.

  • Biological Targets:

    • Compounds with similar structures have been investigated as inhibitors of kinases (e.g., VEGFR-2) and other enzymes involved in cancer and inflammatory pathways .

    • The phenylethyl side chain may enhance receptor binding affinity or selectivity.

Synthesis Pathways

The synthesis of such compounds typically involves:

  • Formation of the pyrimidine core through cyclization reactions involving urea or guanidine derivatives.

  • Functionalization at specific positions (e.g., halogenation or metal-catalyzed coupling) to introduce the phenyl groups.

  • Amine substitution using reductive amination or nucleophilic substitution.

Example Reaction Scheme:

StepReagents/ConditionsOutcome
1Urea + β-dicarbonyl compoundPyrimidine ring
2Halogenation at position 6Intermediate for coupling
3Suzuki coupling with methoxyphenyl boronic acidSubstituted pyrimidine
4Reductive amination with dimethoxyphenylethylamineFinal product

Research Gaps

To fully understand this compound's potential, further studies are required:

  • Spectroscopic Characterization:

    • Techniques like NMR (¹H and ¹³C), IR, MS, and X-ray crystallography can confirm its structure.

  • Biological Evaluation:

    • Screening against cellular targets (e.g., kinases, transporters) to assess pharmacological activity.

  • Toxicological Studies:

    • Determination of cytotoxicity and safety profiles in preclinical models.

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